molecular formula C13H12IN B14081174 (3-Iodophenyl)(phenyl)methanamine

(3-Iodophenyl)(phenyl)methanamine

Cat. No.: B14081174
M. Wt: 309.14 g/mol
InChI Key: IQOMFPOIOKXDSQ-UHFFFAOYSA-N
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Description

(3-Iodophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H12IN. It is a derivative of benzylamine where the benzyl group is substituted with an iodine atom at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodophenyl)(phenyl)methanamine typically involves the reaction of 3-iodobenzylamine with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Iodophenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Iodophenyl)(phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Iodophenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The iodine atom plays a crucial role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This substitution pattern can enhance the compound’s ability to participate in specific reactions and interact with biological targets .

Properties

Molecular Formula

C13H12IN

Molecular Weight

309.14 g/mol

IUPAC Name

(3-iodophenyl)-phenylmethanamine

InChI

InChI=1S/C13H12IN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,15H2

InChI Key

IQOMFPOIOKXDSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)I)N

Origin of Product

United States

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